

# Spectroscopic Profile of Kobophenol A: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Kobophenol A*

Cat. No.: *B1209053*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Kobophenol A**, a complex oligostilbene isolated from *Carex kobomugi*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is meticulously sourced from the seminal work of Kurihara et al. (1991) published in *Phytochemistry*.

## Core Spectroscopic Data

The structural elucidation of **Kobophenol A** was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Kobophenol A (500 MHz, Acetone- $\text{d}_6$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a, H-6a	6.95	d	8.5
H-3a, H-5a	6.67	d	8.5
H-7a	4.98	d	6.0
H-8a	3.95	m	
H-2b, H-6b	6.89	d	8.5
H-3b, H-5b	6.62	d	8.5
H-7b	4.43	d	5.0
H-8b	3.45	m	
H-2c, H-6c	6.55	s	
H-7c	5.35	d	4.0
H-8c	4.15	m	
H-2d, H-6d	6.48	s	
H-7d	4.88	d	3.0
H-8d	3.85	m	

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from *Carex kobomugi*. *Phytochemistry*, 30(2), 649-653.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Kobophenol A (125 MHz, Acetone- $\text{d}_6$ )**

Position	Chemical Shift ( $\delta$ , ppm)
C-1a	132.1
C-2a, C-6a	128.5
C-3a, C-5a	115.8
C-4a	158.2
C-7a	93.2
C-8a	54.1
C-1b	131.5
C-2b, C-6b	128.3
C-3b, C-5b	115.6
C-4b	157.9
C-7b	88.5
C-8b	56.3
C-1c	125.5
C-2c, C-6c	107.8
C-3c, C-5c	159.1
C-4c	102.1
C-7c	85.4
C-8c	48.2
C-1d	124.8
C-2d, C-6d	107.5
C-3d, C-5d	158.9
C-4d	101.8
C-7d	87.9

C-8d

45.6

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from *Carex kobomugi*. *Phytochemistry*, 30(2), 649-653.

### Table 3: Mass Spectrometry Data for Kobophenol A

Technique	Ionization Mode	Observed Ion (m/z)	Molecular Formula
EIMS	EI, 70 eV	906.2517 [M] <sup>+</sup>	C <sub>56</sub> H <sub>42</sub> O <sub>12</sub>

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from *Carex kobomugi*. *Phytochemistry*, 30(2), 649-653.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous identification of natural products. The following sections detail the generalized methodologies employed for the analysis of **Kobophenol A**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A purified sample of **Kobophenol A** was dissolved in deuterated acetone (Acetone-d<sub>6</sub>). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) was utilized. Due to the low natural abundance of <sup>13</sup>C, a

significantly larger number of scans and a longer relaxation delay were necessary to obtain a spectrum with adequate signal intensity.

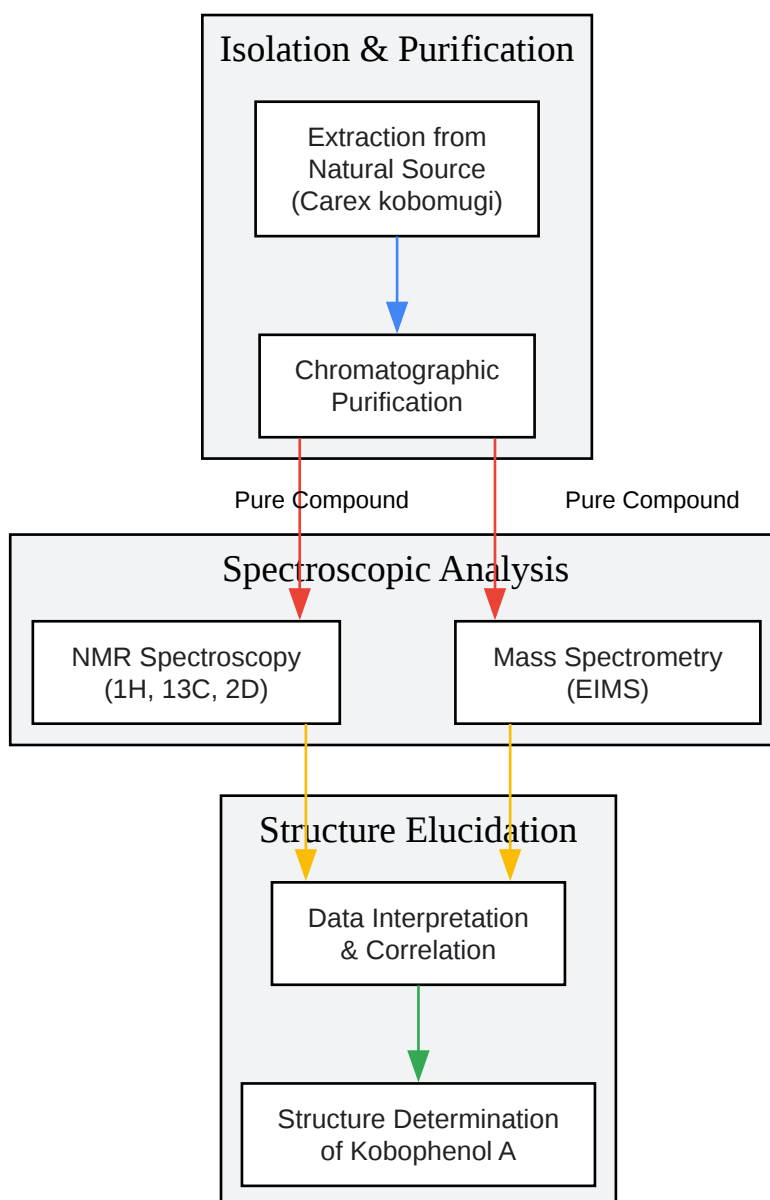
- **Data Processing:** The raw free induction decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.

## Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra were obtained using an electron ionization mass spectrometer (EIMS).
- **Sample Introduction:** The purified sample of **Kobophenol A** was introduced into the ion source, likely via a direct insertion probe, which allows for the analysis of solid samples.
- **Ionization:** Electron ionization (EI) was performed at a standard energy of 70 eV. This technique involves bombarding the sample with a beam of electrons, leading to the formation of a molecular ion  $[M]^+$  and characteristic fragment ions.
- **Mass Analysis:** The ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a high-resolution mass analyzer.
- **Data Analysis:** The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Kobophenol A**.



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Caption: Workflow for the isolation and structural elucidation of **Kobophenol A**.

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